molecular formula C16H13ClN2O4S B2866360 N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663169-10-6

N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No. B2866360
CAS RN: 663169-10-6
M. Wt: 364.8
InChI Key: HXXWFDBZPJRLID-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as COTI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. COTI-2 has been shown to have promising anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been studied for their effectiveness in affecting the inflammatory/oxidative process. These compounds, including derivatives related to the chemical structure of interest, have shown appreciable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at nanomolar levels, highlighting their potential in tissue damage repair and anti-inflammatory applications (Incerti et al., 2018).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural motifs with the compound , were synthesized and evaluated for in vitro antitumor activity. Certain derivatives demonstrated significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the control, suggesting the potential of related compounds for cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Properties

Compounds with a structure incorporating elements similar to N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide have been investigated for their antibacterial and antifungal activity. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and shown to possess antimicrobial properties, indicating the potential of the compound for antimicrobial applications (Baranovskyi et al., 2018).

Environmental Applications

The photocatalyzed degradation of organic pollutants, such as 4-chlorophenol, in water using TiO2 under UV-A and solar light suggests potential environmental applications. This process involves ring hydroxylation and cleavage, leading to mineralization of pollutants, which could imply the use of related compounds in environmental cleanup and water treatment technologies (Sturini et al., 1997).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXWFDBZPJRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324162
Record name N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

663169-10-6
Record name N-(4-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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